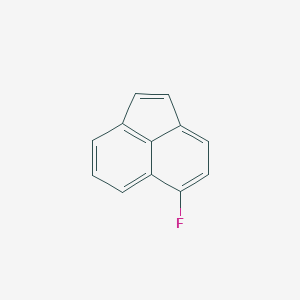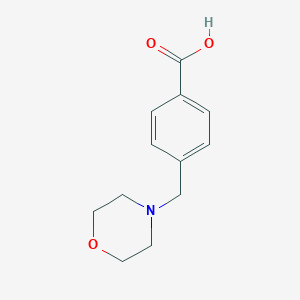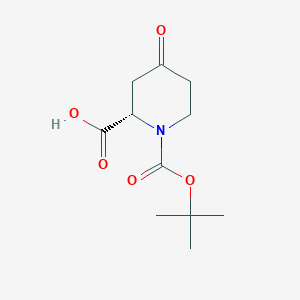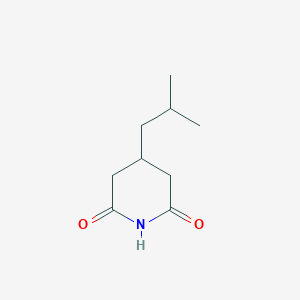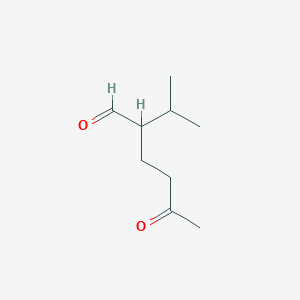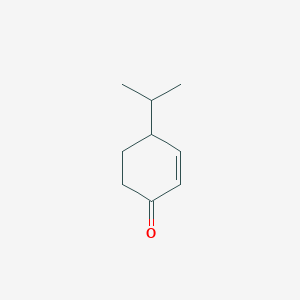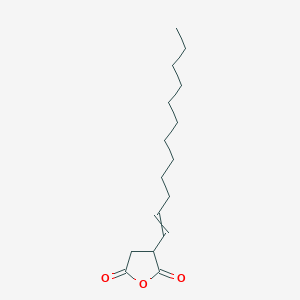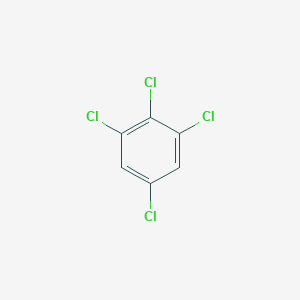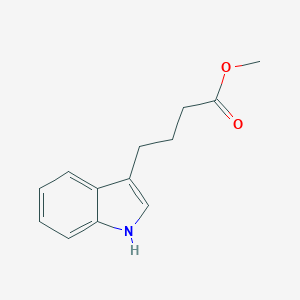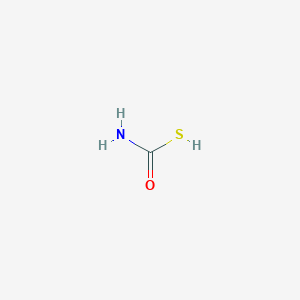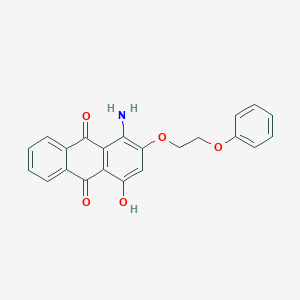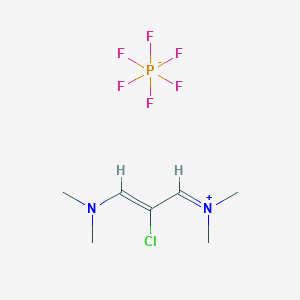![molecular formula C12H16Cl6O2Si B107589 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene CAS No. 18106-12-2](/img/structure/B107589.png)
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene, also known as Kepone, is a synthetic organic compound that was widely used as a pesticide and industrial chemical in the past. Due to its toxicity and persistence in the environment, Kepone has been banned in many countries since the 1970s. However, it remains a significant environmental pollutant and a subject of scientific research.
Mechanism Of Action
The mechanism of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene toxicity is complex and not fully understood. It is believed that 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene acts as a potent inhibitor of the enzyme Na+/K+-ATPase, which is involved in the regulation of ion transport across cell membranes. This leads to disruption of cellular homeostasis and various physiological and biochemical effects.
Biochemical And Physiological Effects
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene exposure has been shown to cause a range of biochemical and physiological effects in laboratory animals and humans. These include neurotoxicity, liver damage, reproductive toxicity, immunotoxicity, and carcinogenicity. 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has also been shown to accumulate in various tissues and organs, including the liver, adipose tissue, and brain.
Advantages And Limitations For Lab Experiments
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has been widely used as a model compound for studying the toxicity and metabolism of chlorinated organic compounds. Its advantages include its well-characterized toxicological and biochemical effects, its persistence in the environment, and its availability as a pure compound. However, its limitations include its high toxicity and potential for environmental contamination, which requires careful handling and disposal.
Future Directions
There are several areas of future research that could benefit from further study of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene. These include:
1. Development of new analytical methods for detecting and quantifying 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene in environmental samples, as well as its metabolites and degradation products.
2. Investigation of the mechanisms of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene toxicity and metabolism at the molecular level, using advanced techniques such as proteomics, metabolomics, and transcriptomics.
3. Evaluation of the potential health effects of low-level and chronic exposure to 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene in humans, including its effects on neurodevelopment, immune function, and cancer risk.
4. Development of new strategies for remediation of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene-contaminated sites, including bioremediation, phytoremediation, and chemical oxidation.
5. Investigation of the potential for 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene to act as an endocrine disruptor, and its effects on reproductive and developmental outcomes in wildlife and humans.
In conclusion, 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene is a synthetic organic compound that has been widely studied for its toxicological, environmental, and biochemical effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the health and environmental impacts of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene and to develop effective strategies for its remediation and management.
Synthesis Methods
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene can be synthesized by the reaction of hexachlorocyclopentadiene with diethoxymethylsilane in the presence of a catalyst such as aluminum chloride. The reaction produces a mixture of isomers, including the trans isomer which is the most toxic and persistent form of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene.
Scientific Research Applications
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has been extensively studied for its toxicological, environmental, and biochemical effects. It has been used as a model compound for studying the mechanisms of toxicity and metabolism of chlorinated organic compounds. 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has been shown to cause a variety of adverse effects in laboratory animals and humans, including neurotoxicity, liver damage, and carcinogenicity.
properties
CAS RN |
18106-12-2 |
|---|---|
Product Name |
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene |
Molecular Formula |
C12H16Cl6O2Si |
Molecular Weight |
433.05774 |
IUPAC Name |
diethoxy-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)-methylsilane |
InChI |
InChI=1S/C12H16Cl6O2Si/c1-4-19-21(3,20-5-2)7-6-10(15)8(13)9(14)11(7,16)12(10,17)18/h7H,4-6H2,1-3H3 |
InChI Key |
UCTAQCLZVJVDNF-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)OCC |
Canonical SMILES |
CCO[Si](C)(C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)OCC |
Other CAS RN |
18106-12-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



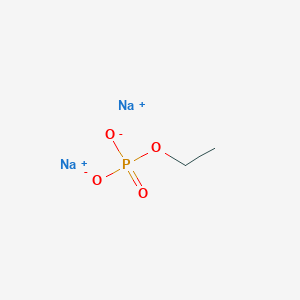
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
